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Introduction
The HS-27A cell line, derived from human bone marrow stroma, consists of fibroblastoid cells

immortalized with the HPV-16 E6/E7 genes.[1][2] These cells are characterized by their large,

flattened polygonal shape and their ability to form a "blanket" cell layer with numerous

intercellular contacts. Notably, HS-27A cells secrete low levels of growth factors and do not

support the proliferation of isolated hematopoietic progenitor cells in co-cultures.[3] They

express high levels of vascular cell adhesion molecule 1 (VCAM-1) and can support the

formation of "cobblestone" areas by CD34-positive, CD38-low cells. This document provides a

detailed, standardized protocol for the successful culture and passaging of the HS-27A cell line.
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Reagent Recommended Product/Specification

Basal Medium ATCC-formulated RPMI-1640 Medium

Serum Fetal Bovine Serum (FBS), Heat-Inactivated[1]

Antibiotics (Optional)
Penicillin-Streptomycin Solution (10,000 units

Penicillin: 10,000µg Streptomycin)[1]

Supplements (Optional)
Sodium Pyruvate Solution, 100mM; L-

Glutamine, 200mM[1]

Cell Dissociation Reagent
0.25% (w/v) Trypsin-0.53 mM EDTA solution OR

Accutase Enzyme Cell Detachment Medium[1]

Buffers
Phosphate Buffered Saline (PBS), Ca2+/Mg2+

free

Cryopreservation Medium

Complete growth medium with 10% DMSO[4]

OR 40% FBS in RPMI-1640 with 1% Pen-Strep,

4mM L-Glutamine, and 10% DMSO[1]
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Culture and Passaging Parameters
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Parameter Value Source

Complete Growth Medium RPMI-1640 + 10% FBS

Incubation Conditions
37°C, 5% CO2 in air

atmosphere

Subculture Confluency 70-80% [1]

Subculture Ratio 1:4 to 1:5

Medium Renewal 2 to 3 times per week

Seeding Density (T75 Flask) 1 x 10^6 cells [1]

Confluent T75 Flask Yield 5-6 x 10^6 cells [1]

Centrifugation (Thawing) ~125 x g for 5-7 minutes

Centrifugation (Passaging) 500 x g for 5 minutes [1]

Reagent Volumes for a T75 Flask
Reagent Volume

PBS Wash 10-15 mL

Trypsin-EDTA or Accutase 2-15 mL

Complete Growth Medium (for neutralization) At least 2x the volume of dissociation reagent

Complete Growth Medium (for culture) 15 mL

Experimental Protocols
Preparation of Complete Growth Medium

To a 500 mL bottle of RPMI-1640 basal medium, aseptically add 50 mL of heat-inactivated

Fetal Bovine Serum to achieve a final concentration of 10%.

(Optional) Add Penicillin-Streptomycin to a final concentration of 1%.[1]
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(Optional) Add Sodium Pyruvate to a final concentration of 1mM and L-Glutamine to a final

concentration of 2mM.[1]

Store the complete growth medium at 2-8°C. Warm to 37°C in a water bath before use.

Thawing of Cryopreserved HS-27A Cells
Prior to thawing, place a T75 culture flask containing 15 mL of complete growth medium in a

37°C, 5% CO2 incubator for at least 15 minutes to allow the medium to reach its normal pH

(7.0-7.6).

Quickly thaw the cryovial in a 37°C water bath by gentle agitation. Keep the cap out of the

water to prevent contamination.[1]

As soon as the ice crystals disappear, sterilize the outside of the vial with 70% ethanol.[1]

Aseptically transfer the vial contents to a 15 mL centrifuge tube containing 9.0 mL of pre-

warmed complete growth medium.

Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.

Carefully aspirate and discard the supernatant containing the cryoprotectant.

Gently resuspend the cell pellet in 1 mL of fresh complete medium and transfer to the

prepared T75 flask.[4]

Incubate the culture at 37°C in a 5% CO2 in air atmosphere.

Change the medium the day after seeding to remove any residual cryoprotectant, and every

2-3 days thereafter.[1]

Passaging of HS-27A Cells
Observe the cells under an inverted microscope to ensure they are 70-80% confluent and

appear healthy.[1]

Aspirate the spent culture medium from the flask.
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Wash the cell monolayer with 10-15 mL of sterile PBS (without Ca2+/Mg2+) to remove any

residual serum that may inhibit the dissociation reagent.[1] Aspirate the PBS.

Add 2-3 mL of 0.25% Trypsin-0.53 mM EDTA solution (or 15 mL of Accutase) to the flask,

ensuring the entire cell monolayer is covered.[1]

Incubate the flask at 37°C for 3-5 minutes (or 10-15 minutes for Accutase).[1][5] Monitor the

cells under a microscope. Detachment can be aided by gently tapping the side of the flask.

[6] Avoid over-incubation.

Once the cells have detached, add at least an equal volume of complete growth medium to

inactivate the trypsin. For a T75 flask, add 8-10 mL of medium.[5]

Gently pipette the cell suspension up and down several times to create a single-cell

suspension.

Transfer the cell suspension to a 50 mL centrifuge tube.

Centrifuge the cells at 500 x g for 5 minutes.[1]

Discard the supernatant and resuspend the cell pellet in a known volume of fresh complete

growth medium.

Perform a cell count using a hemocytometer or automated cell counter.

Seed new T75 flasks with 1 x 10^6 cells in 15 mL of complete growth medium or split the

cells at a ratio of 1:4 to 1:5.[1]

Label the new flasks with the cell line name, passage number, and date.

Place the flasks in a 37°C, 5% CO2 incubator.
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Thawing Protocol

Routine CulturePassaging Protocol

Thaw Cryovial
(37°C Water Bath)
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(125 x g, 5-7 min) Resuspend Pellet

Discard Supernatant

Seed T75 Flask

Incubate
(37°C, 5% CO2)
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(2-3x per week)

Check Confluency
(Target: 70-80%)

Wash with PBS

If Confluent

Add Trypsin/Accutase Incubate (37°C) Neutralize with Medium
Centrifuge

(500 x g, 5 min)
Resuspend & Count

Discard Supernatant
Split Culture
(1:4 to 1:5)

Seed new flasks

Click to download full resolution via product page

Caption: Workflow for thawing, culturing, and passaging HS-27A cells.

Need Custom Synthesis?
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To cite this document: BenchChem. [Standard Protocol for Culturing and Passaging HS-27A
Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824631#standard-protocol-for-culturing-and-
passaging-hs-27a-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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